molecular formula C13H16F15N2O2S.Cl<br>C13H16ClF15N2O2S B15289398 Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium chloride CAS No. 68555-81-7

Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium chloride

Cat. No.: B15289398
CAS No.: 68555-81-7
M. Wt: 584.77 g/mol
InChI Key: DEWPQMPVQKTNFF-UHFFFAOYSA-M
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Preparation Methods

The synthesis of Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium chloride typically involves the reaction of a trimethylamine derivative with a sulfonyl chloride compound. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s high purity .

Chemical Reactions Analysis

Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium chloride undergoes various chemical reactions, including:

Scientific Research Applications

Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium chloride involves its strong cationic properties. The positively charged nitrogen atom interacts with negatively charged surfaces and particles, disrupting microbial cell membranes and leading to cell death. The pentadecafluoroheptyl group enhances the compound’s ability to repel water and oil, making it effective in various applications .

Comparison with Similar Compounds

Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium chloride is unique due to its combination of a quaternary ammonium structure and a highly fluorinated alkyl group. Similar compounds include:

These compounds share some properties but differ in their specific applications and effectiveness based on their structural variations.

Properties

CAS No.

68555-81-7

Molecular Formula

C13H16F15N2O2S.Cl
C13H16ClF15N2O2S

Molecular Weight

584.77 g/mol

IUPAC Name

trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonylamino)propyl]azanium;chloride

InChI

InChI=1S/C13H16F15N2O2S.ClH/c1-30(2,3)6-4-5-29-33(31,32)13(27,28)11(22,23)9(18,19)7(14,15)8(16,17)10(20,21)12(24,25)26;/h29H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

DEWPQMPVQKTNFF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-]

Origin of Product

United States

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